N,4-dibenzylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dibenzylpiperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring and a carboxamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dibenzylpiperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the benzyl chloride, resulting in the formation of the dibenzylated product. The carboxamide group can be introduced by reacting the dibenzylpiperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,4-dibenzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,4-dibenzylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a central nervous system stimulant or as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-dibenzylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, as a central nervous system stimulant, it may interact with neurotransmitter receptors, enhancing the release or inhibition of certain neurotransmitters.
Comparison with Similar Compounds
N,4-dibenzylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as:
1-benzylpiperazine: A central nervous system stimulant with similar structural features but lacking the carboxamide group.
1,4-diphenylpiperazine: Another piperazine derivative with phenyl groups instead of benzyl groups, used in different applications.
1,4-dibenzyl-2,5-piperazinedione: A related compound with a dione functionality, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N,4-dibenzylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(20-15-17-7-3-1-4-8-17)22-13-11-21(12-14-22)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRXBJVPOBDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.